molecular formula C16H20N2 B11870207 Quinoline, 4-(2-(1-piperidinyl)ethyl)- CAS No. 18122-29-7

Quinoline, 4-(2-(1-piperidinyl)ethyl)-

Cat. No.: B11870207
CAS No.: 18122-29-7
M. Wt: 240.34 g/mol
InChI Key: CAVGJYUQAUULQY-UHFFFAOYSA-N
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Description

4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE is a heterocyclic compound that combines a quinoline moiety with a piperidine ring. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications in drug design. The quinoline structure is known for its presence in various natural products and synthetic drugs, while the piperidine ring is a common motif in many pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE typically involves the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, Friedländer synthesis, and Pfitzinger reaction. These methods generally involve the cyclization of aniline derivatives with carbonyl compounds under acidic or basic conditions.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced through nucleophilic substitution reactions. For example, the reaction of 2-chloroethylquinoline with piperidine in the presence of a base such as potassium carbonate can yield 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE.

Industrial Production Methods

Industrial production of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the quinoline or piperidine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.

Major Products

The major products formed from these reactions include quinoline N-oxides, tetrahydroquinoline derivatives, and various substituted quinoline and piperidine derivatives.

Scientific Research Applications

4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: It serves as a lead compound in drug discovery and development, particularly in the design of new pharmaceuticals targeting various diseases.

    Industry: The compound is utilized in the development of agrochemicals and materials science.

Mechanism of Action

The mechanism of action of 4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE involves its interaction with specific molecular targets and pathways. The quinoline moiety can intercalate with DNA, inhibiting the replication of certain pathogens. The piperidine ring may enhance the compound’s binding affinity to various receptors and enzymes, modulating their activity. These interactions can lead to the inhibition of microbial growth, induction of apoptosis in cancer cells, and other therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Quinoline: A parent compound with a wide range of biological activities.

    Piperidine: A simple heterocyclic amine used in various pharmaceuticals.

    Chloroquine: An antimalarial drug with a quinoline core.

    Piperine: A natural alkaloid with a piperidine ring, known for its bioenhancing properties.

Uniqueness

4-(2-(PIPERIDIN-1-YL)ETHYL)QUINOLINE is unique due to its combined quinoline and piperidine structures, which confer a distinct set of chemical and biological properties

Properties

CAS No.

18122-29-7

Molecular Formula

C16H20N2

Molecular Weight

240.34 g/mol

IUPAC Name

4-(2-piperidin-1-ylethyl)quinoline

InChI

InChI=1S/C16H20N2/c1-4-11-18(12-5-1)13-9-14-8-10-17-16-7-3-2-6-15(14)16/h2-3,6-8,10H,1,4-5,9,11-13H2

InChI Key

CAVGJYUQAUULQY-UHFFFAOYSA-N

Canonical SMILES

C1CCN(CC1)CCC2=CC=NC3=CC=CC=C23

Origin of Product

United States

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